molecular formula C13H11N5O2 B12906415 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one CAS No. 88067-31-6

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12906415
CAS No.: 88067-31-6
M. Wt: 269.26 g/mol
InChI Key: PFOROOJMLYUOIA-UHFFFAOYSA-N
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Description

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Coupling with Pyrimidine: The oxadiazole derivative is then coupled with a pyrimidine precursor using suitable coupling agents and reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole or pyrimidine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile used.

Scientific Research Applications

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidine
  • 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-4-phenylpyrimidine
  • 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-(4-methylphenyl)pyrimidin-4(1H)-one

Uniqueness

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one stands out due to its specific substitution pattern and the presence of both oxadiazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

88067-31-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11N5O2/c1-8-14-13(20-18-8)17-12-15-10(7-11(19)16-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,18,19)

InChI Key

PFOROOJMLYUOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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